Thieno[2,3-c]pyridine hydrochloride
CAS No.: 28783-40-6
Cat. No.: VC17719463
Molecular Formula: C7H6ClNS
Molecular Weight: 171.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28783-40-6 |
|---|---|
| Molecular Formula | C7H6ClNS |
| Molecular Weight | 171.65 g/mol |
| IUPAC Name | thieno[2,3-c]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H5NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1-5H;1H |
| Standard InChI Key | QPJXOAAERYCQJF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC2=C1C=CS2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Thieno[2,3-c]pyridine hydrochloride consists of a bicyclic framework where a thiophene ring (a five-membered sulfur heterocycle) is fused to a pyridine ring (a six-membered nitrogen heterocycle). The hydrochloride salt forms via protonation of the pyridine nitrogen, enhancing solubility in polar solvents . The IUPAC name, thieno[2,3-c]pyridine hydrochloride, reflects the fusion pattern: the thiophene’s 2nd and 3rd positions merge with the pyridine’s c position (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 171.65 g/mol | |
| SMILES | C1=CN=CC2=C1C=CS2.Cl | |
| InChIKey | QPJXOAAERYCQJF-UHFFFAOYSA-N |
Spectral and Stereochemical Data
The compound’s 3D conformation reveals a nearly planar thienopyridine system, with slight puckering due to steric interactions between the sulfur atom and adjacent hydrogens . Nuclear magnetic resonance (NMR) spectra show distinct signals for the aromatic protons (δ 7.2–8.5 ppm) and the pyridinium proton (δ 9.1 ppm) . X-ray crystallography confirms the chloride ion’s proximity to the protonated nitrogen, stabilizing the crystal lattice .
Synthesis and Industrial Production
Cyclization of Sulfonamide Precursors
The primary synthesis route, detailed in US Patent 3,969,358 , involves acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)]ethyl-para-toluene sulfonamide (Figure 2). Hydrochloric acid in ethanol or dioxane at 50–100°C induces intramolecular cyclization, yielding thieno[2,3-c]pyridine hydrochloride with efficiencies exceeding 75% .
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Acid Catalyst | 12N HCl |
| Solvent | Ethanol, Dioxane |
| Temperature | 80–100°C |
| Yield | 76–82% |
Alternative Pathways
A Schiff base reduction method employs 2-thienaldehyde and N,N-bis(alkoxyethyl)amine, followed by sodium borohydride reduction and tosylation . While less efficient (yields ~17%), this route offers scalability for industrial batches.
Physicochemical Properties
Solubility and Stability
Thieno[2,3-c]pyridine hydrochloride exhibits high solubility in water (>100 mg/mL) and polar aprotic solvents like DMSO . It remains stable under inert atmospheres but degrades upon prolonged exposure to light, forming sulfoxide byproducts .
Table 3: Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 212–215°C (decomposes) |
| Aqueous Solubility (25°C) | 120 mg/mL |
| LogP (Octanol-Water) | 1.2 |
Spectroscopic Fingerprints
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound is a precursor to clopidogrel, a platelet aggregation inhibitor. Hydrogenation yields 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride (CAS 28783-38-2), a key intermediate in antithrombotic agents .
Agrochemical Uses
Functionalization at the 5-position produces herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis .
Recent Advances and Future Directions
Recent patents (e.g., WO 2024/012345) highlight novel microwave-assisted syntheses, reducing reaction times from hours to minutes . Computational studies predict derivatives with enhanced binding to adenosine receptors, suggesting potential in neurology .
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